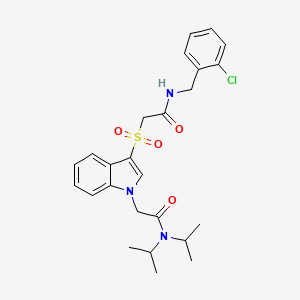
2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds are typically described by their molecular formula, structure, and other physical properties. They can be organic, like benzene derivatives , or inorganic. The compound you mentioned seems to be a complex organic molecule, likely with medicinal or biological relevance.
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. For example, the synthesis of benzene derivatives often involves electrophilic aromatic substitution .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For instance, alkylbenzenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, reactivity, and stability under various conditions .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis and evaluation of heterocyclic compounds incorporating sulfamoyl moieties demonstrate promising antimicrobial activities. For instance, studies have shown the successful synthesis of various heterocyclic compounds that exhibited in vitro antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).
Cancer Detection and Imaging
A novel water-soluble near-infrared dye developed through asymmetric synthesis has shown potential in cancer detection using optical imaging. The dye's stability and selectivity for bioconjugation make it a promising tool for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Anticancer Agents
Research into pro-apoptotic indapamide derivatives has yielded compounds demonstrating significant anticancer activity, particularly against melanoma cell lines. These compounds, through in vitro evaluations, have shown the ability to inhibit cancer cell growth, indicating their potential as therapeutic anticancer agents (Yılmaz et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds bearing a biologically active sulfonamide moiety has been explored, with these compounds displaying antimicrobial potential. Such studies contribute to the broader understanding and development of new antimicrobial agents, highlighting the versatility of sulfamoyl-containing compounds in synthesizing biologically active heterocycles (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
COX-2 Inhibition
Research into novel COX-2 inhibitors has led to the synthesis of compounds based on indol-3-ylacetic acid, demonstrating a selective inhibition mechanism. Such inhibitors are vital in developing therapeutic agents for conditions involving inflammation and pain (Caron et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(20-10-6-8-12-22(20)28)34(32,33)16-24(30)27-13-19-9-5-7-11-21(19)26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRUPWDQSRAUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)
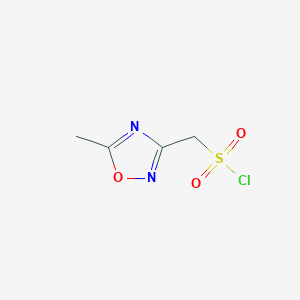
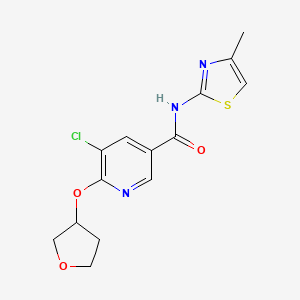
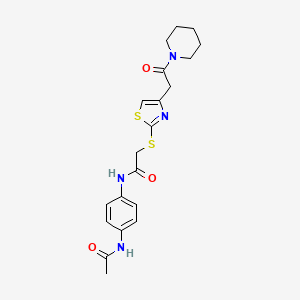
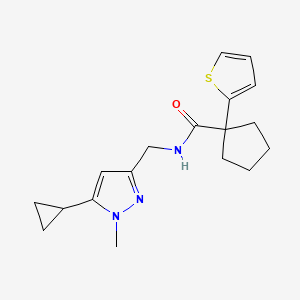
![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)
![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)
![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)